

# Structure-Activity Relationship (SAR) of Azimilide Analogues: A Technical Guide

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## Compound of Interest

Compound Name: Azimilide hydrochloride

CAS No.: 149888-94-8

Cat. No.: B1662470

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## Executive Summary

Azimilide (NE-10064) represents a unique subclass of Class III antiarrhythmic agents characterized by a hydantoin core.<sup>[1][2][3]</sup> Unlike pure IKr blockers (e.g., dofetilide), Azimilide exhibits a dual-blocking mechanism, inhibiting both the rapid (

) and slow (

) components of the delayed rectifier potassium current.<sup>[1][3][4]</sup>

This guide dissects the chemical architecture of Azimilide to elucidate the structural determinants required for this dual-channel blockade.<sup>[2][3]</sup> It analyzes the pharmacophore through three distinct regions: the lipophilic tail, the hydantoin scaffold, and the basic amine side chain.<sup>[3]</sup>

## Key Pharmacological Parameters

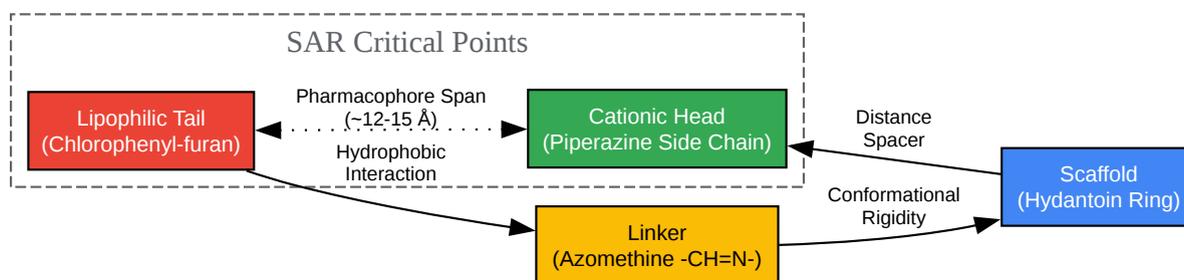
Parameter	Value	Significance
Primary Target	hERG ( ) & KvLQT1/minK ( )	Dual blockade reduces reverse use-dependence.[1][2]
( )	-0.4 - 1.0 M	High potency rapid component block.[1][3]
( )	-3.0 M	Moderate potency slow component block.[1][3]
Bioavailability	>80% (Human)	High lipophilicity aids absorption.[1][3]
Half-life	~114 hours	Slow elimination due to large .

## Chemical Scaffold Analysis

The Azimilide molecule can be deconstructed into three pharmacophoric regions. Modifications in these zones drastically alter channel affinity and metabolic stability.[2][3]

## The Pharmacophore Map

The molecule consists of a chlorophenyl-furanyl tail (Lipophilic Zone), linked via an azomethine bond to a hydantoin ring (Scaffold), which is N-substituted with a basic piperazine chain (Cationic Zone).[1]



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Figure 1: Pharmacophore segmentation of Azimilide showing the critical connectivity between the lipophilic tail and the cationic head.[1][3]

## Detailed SAR Analysis

### Region A: The Cationic Head (Basic Side Chain)

The distal nitrogen atom (protonated at physiological pH) is the primary anchor for potassium channel blockade.[1][3] It interacts with aromatic residues (Tyr652 and Phe656) in the hERG channel pore via cation-

interactions.[1][2][3]

- Tertiary Amine Necessity: The terminal nitrogen must be basic ( ).[1][2][3] Conversion to an N-oxide (a major metabolite) abolishes antiarrhythmic activity, confirming the requirement for a positive charge.[1][2][3]
- N-Methylation: The parent compound is N-methylated.[1][2][3] The metabolite desmethyl-azimilide retains Class III activity, indicating that the methyl group is not essential for binding, though it likely influences lipophilicity and blood-brain barrier penetration.[2][3]
- Linker Length: The alkyl chain connecting the hydantoin to the piperazine (butyl linker) positions the charged nitrogen at the optimal distance from the aromatic tail to span the channel pore.[3] Shortening this chain (< 3 carbons) significantly reduces potency.[1][3]

### Region B: The Hydantoin Core

The hydantoin ring serves as a non-aromatic, polar scaffold that orients the tail and head groups.<sup>[2][3]</sup>

- **Rigidity:** Unlike flexible alkyl chains, the hydantoin ring introduces constrained geometry.<sup>[2][3]</sup>
- **Metabolic Stability:** The ring itself is relatively stable, but it acts as the attachment point for the labile azomethine linker.<sup>[3]</sup>
- **Substitution:** The N3-position is the attachment point for the basic chain.<sup>[1][2][3]</sup> The C5-position is part of the double bond to the furan ring.<sup>[2][3]</sup>

## Region C: The Lipophilic Tail (Chlorophenyl-furan)

This region inserts into hydrophobic pockets within the channel vestibule.<sup>[1][2][3]</sup>

- **Halogenation:** The para-chloro substituent increases lipophilicity and metabolic resistance to ring oxidation.<sup>[1][2][3]</sup> Removal of the chlorine atom reduces potency.<sup>[2][3]</sup>
- **Furan Ring:** Acts as a spacer and contributes to the conjugated system extending from the phenyl ring to the azomethine bond.<sup>[3]</sup>
- **Azomethine Linkage (-CH=N-):** This is the metabolic "Achilles' heel."<sup>[1][2][3]</sup> In vivo cleavage of this bond yields 4-chloro-2-phenylfuroic acid and a hydantoin amine, both of which are inactive.<sup>[1][2][3]</sup> This confirms that the intact molecule is required for activity; it is not a prodrug.<sup>[2][3]</sup>

## Inverse SAR: Lessons from Metabolites

Analyzing metabolites provides definitive "negative SAR" data—modifications that destroy activity.<sup>[2][3]</sup>

Compound	Structural Change	Activity ( )	SAR Insight
Azimilide	Parent	Potent	Optimal pharmacophore.[1][2]
Desmethyl-azimilide	Loss of N-methyl	Active	vs amine is tolerated.[1][2]
Azimilide N-oxide	N-oxidation ( )	Inactive	Basic N is critical; charge delocalization ruins binding.[1][2][3]
Furoic Acid Metabolite	Cleavage of linker	Inactive	Linker integrity is non-negotiable.[1][2][3]

## Next-Generation Analogues (Kv1.5 Selectivity)

Recent research has utilized the Azimilide scaffold to develop atrial-selective agents (Kv1.5 blockers) to treat atrial fibrillation without ventricular pro-arrhythmia.[1][2][3]

Case Study: DDO-02005

- Modification: Replacement of the chlorophenyl-furan tail with specific arylmethylpiperidine moieties.
- Outcome: Shift in selectivity from hERG ( ) to Kv1.5 ( ).
- Mechanism: The hydantoin core is retained, but the "tail" volume is adjusted to fit the distinct pore architecture of Kv1.5 channels.[3]

## Experimental Protocols

## Synthesis of Azimilide Analogues

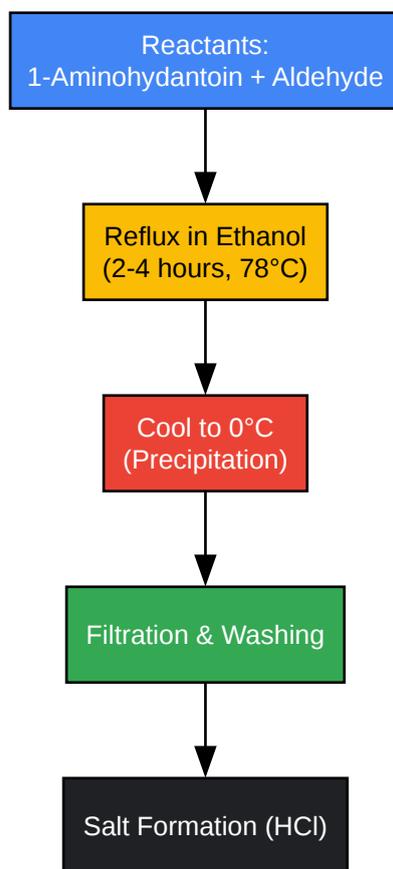
Context: General protocol for coupling the hydantoin core with the aldehyde tail.

Reagents:

- 1-Aminohydantoin derivative (with pre-attached basic side chain).[1][2][3]
- 5-(4-chlorophenyl)-2-furaldehyde.[1][2][3]
- Ethanol (solvent).[2][3]
- Catalytic acid (HCl or Acetic Acid).[2][3]

Workflow:

- Dissolution: Dissolve 1.0 eq of the 1-aminohydantoin intermediate in absolute ethanol.
- Addition: Add 1.1 eq of 5-(4-chlorophenyl)-2-furaldehyde.
- Reflux: Heat the mixture to reflux ( ) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
- Precipitation: Cool the reaction mixture to . The product typically precipitates as a solid.[2][3]
- Filtration: Collect the solid by vacuum filtration.[2][3]
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
- Salt Formation: Dissolve the free base in ethanol and add 2.0 eq of concentrated HCl to generate the dihydrochloride salt.[3]



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Figure 2: Synthetic pathway for the condensation of the hydantoin core with the aromatic aldehyde tail.<sup>[1][2][3][5]</sup>

## Electrophysiological Evaluation (Patch Clamp)

Context: Validating

and

blockade in mammalian cells (e.g., CHO or HEK293 stably expressing hERG or KvLQT1/minK).

- Cell Preparation: Culture cells on glass coverslips. Place in a recording chamber perfused with Tyrode's solution ( ).

- Pipette Solution:
  - (hERG): 130 mM KCl, 1 mM  
 , 5 mM EGTA, 10 mM HEPES, 5 mM MgATP.
  - (KvLQT1): Similar internal solution, but external solution may require specific blockers (e.g., chromanol 293B) to isolate currents if using native myocytes.[1][3]
- Voltage Protocol (  
):
  - Holding potential: -80 mV.[1][2][3]
  - Depolarizing step: +20 mV for 2 seconds (activates channels).[1][3]
  - Repolarizing step: -50 mV (elicits tail current).[1][2][3]
  - Measurement: Measure the peak tail current amplitude at -50 mV.
- Drug Application: Perfusion of Azimilide analogue (0.01 - 10  
M).[1][2][3] Allow 5-10 minutes for steady-state block.
- Analysis: Fit concentration-response curves to the Hill equation:  
[1][3]

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